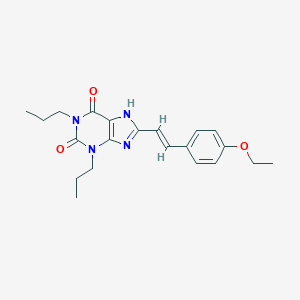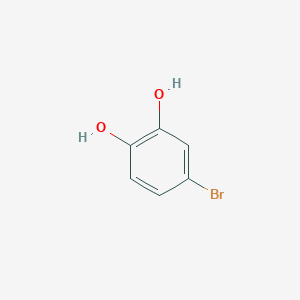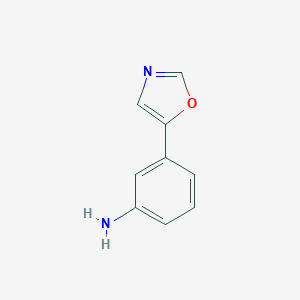
3-(1,3-Oxazol-5-yl)aniline
Übersicht
Beschreibung
3-(1,3-Oxazol-5-yl)aniline is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Synthesis of Heterocyclic Compounds : Compounds like "3-(1,3-Oxazol-5-yl)aniline" are key intermediates in synthesizing heterocyclic compounds. These compounds are crucial for developing pharmaceuticals, agrochemicals, and dyes. For example, oxazolines and oxazoles are synthesized from amino alcohols and anilines, serving as chiral synthons for producing various bioactive molecules (Sainsbury, 1991).
Cyclocondensation Reactions : The azolyl anilines, including oxazolyl derivatives, are noted for their role as effective nucleophiles in cyclocondensation reactions. These processes are essential for constructing complex heterocyclic frameworks with potential biological activities (Antypenko et al., 2017).
Material Science Applications
- Development of Scintillators : Oxazole derivatives are investigated for their luminescent properties, making them candidates for use in plastic scintillators. These materials are crucial for detecting ionizing radiation in various scientific, medical, and industrial applications (Salimgareeva & Kolesov, 2005).
Pharmaceutical Applications
Drug Discovery and Development : Oxazoles are part of many natural and synthetic compounds with a wide range of pharmacological activities. Research has highlighted the therapeutic potential of oxazole scaffolds in anticancer, antimicrobial, and anti-inflammatory agents, among others. This versatility underscores the importance of compounds like "this compound" in medicinal chemistry (Kaur et al., 2018).
Biological Activities of Azolyl Anilines : The synthesis and biological evaluation of azolyl anilines, including oxazolyl derivatives, have been extensively reviewed. These compounds exhibit a wide range of biological activities, serving as a foundation for developing new therapeutic agents (Kushwaha & Kushwaha, 2021).
Wirkmechanismus
Target of Action
The primary target of 3-(1,3-Oxazol-5-yl)aniline (3-OYA) is mild steel . Mild steel is widely used in various industries due to its availability, physical properties, and cost-effectiveness . It experiences significant corrosion when exposed to acidic solutions used in processes such as acid de-scaling, oil well acidizing, acid pickling, petrochemical processes, and industrial cleaning .
Mode of Action
3-OYA acts as a corrosion inhibitor for mild steel, particularly in acidic conditions . It interacts with the mild steel surface to form a protective adsorption layer, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy . The inhibition efficiency of 3-OYA was found to increase with increasing inhibitor concentration, while it decreased with rising temperature . Both physical and chemical adsorption mechanisms occur on the mild steel surface .
Biochemical Pathways
The formation of a protective adsorption layer on the mild steel surface is a key aspect of its mode of action .
Pharmacokinetics
Its high adsorption–inhibition activity on the mild steel surface has been confirmed .
Result of Action
The result of 3-OYA’s action is the significant reduction of corrosion in mild steel. In a study, 3-OYA, at a concentration of 0.05 mM, exhibited an outstanding protection efficacy of 93.5% . This remarkable performance can be attributed to the formation of a protective adsorption layer on the mild steel surface .
Action Environment
The action of 3-OYA is influenced by environmental factors such as the concentration of the inhibitor and the temperature. The inhibition efficiency of 3-OYA was found to increase with increasing inhibitor concentration, while it decreased with rising temperature . This suggests that the compound’s action, efficacy, and stability are sensitive to these environmental conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIELNJDAOGTASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372304 | |
| Record name | 3-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157837-31-5 | |
| Record name | 3-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-oxazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
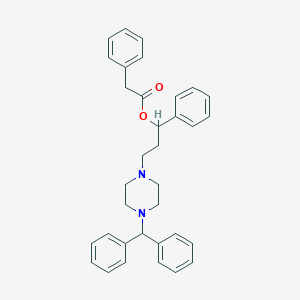
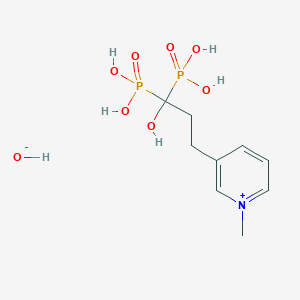


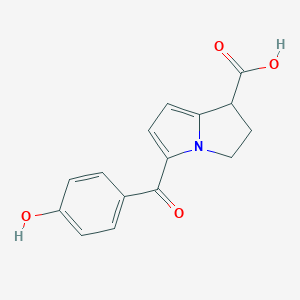

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B119902.png)


![Cyclopenta[cd]pyrene](/img/structure/B119913.png)
![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)
